molecular formula C20H25N3O B12683876 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide CAS No. 97403-89-9

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide

Cat. No.: B12683876
CAS No.: 97403-89-9
M. Wt: 323.4 g/mol
InChI Key: WWDCNOAATKSEJN-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide is a synthetic indolium-based chemical compound with the molecular formula C20H25N3O and a molecular weight of 323.44 g/mol . Its CAS registry number is 97403-89-9, and it is identified under EINECS 306-751-3 . This compound is an ionic species, specifically an indolium cation paired with a hydroxide anion, as represented by its SMILES notation: C2=C1C(C(= N+ C)C=NN(C3=CC=C(C=C3)C)C)(C)C.[OH-] . The core structure is based on a 1,3,3-trimethyl-3H-indolium moiety, a classic framework in the chemistry of cyanine and styryl dyes, which is functionalized at the 2-position with a methyl(p-tolyl)hydrazono methyl group . This reagent is exclusively for Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified personnel. It is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and implement appropriate safety protocols when handling this material.

Properties

CAS No.

97403-89-9

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;hydroxide

InChI

InChI=1S/C20H24N3.H2O/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;/h6-14H,1-5H3;1H2/q+1;/p-1

InChI Key

WWDCNOAATKSEJN-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[OH-]

Canonical SMILES

CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[OH-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2,3,3-Trimethylindolenine derivatives serve as primary starting materials.
  • These can be synthesized by known methods, such as the reaction of aryl hydrazines with dimethyl ketones.

Methylation to Form the Indolium Salt

  • Methylation of 2,3,3-trimethylindolenine is achieved using methylating agents like dimethyl sulfate.
  • The reaction is typically carried out in aqueous suspension with bases such as magnesium oxide or sodium bicarbonate to neutralize acidic byproducts.
  • Temperature control is critical, with optimal reaction temperatures around 60–65 °C.
  • Reaction times range from 3 to 5 hours under stirring to ensure complete conversion.

Example Reaction Conditions and Yields

Starting Material Methylating Agent Base Solvent Volume (Water) Temperature (°C) Reaction Time (h) Yield (%) Boiling Point (°C) at mm Hg
2,3,3-Trimethylindolenine (85%) Dimethyl sulfate MgO (30 parts) 20 vol parts 60–65 3 85.5 117–120 at 12–15 mm Hg
2,3,3-Trimethylindolenine (80%) Dimethyl sulfate NaHCO3 (40 parts) 250 vol parts 65 5 82 119–121 at 14 mm Hg
2,3,3,5-Tetramethylindolenine (85%) Dimethyl sulfate MgO (20 parts) 100 vol parts 60 3 70 132–133 at 12 mm Hg

Introduction of the Methyl(p-tolyl)hydrazono Methyl Group

Hydrazone Formation

  • The hydrazono methyl substituent is introduced by condensation of the 1,3,3-trimethylindolium intermediate with methyl(p-tolyl)hydrazine derivatives.
  • This step involves the formation of a hydrazone linkage, typically under reflux conditions in suitable solvents.
  • The reaction parameters such as solvent polarity, temperature, and time are optimized to favor hydrazone formation and minimize side reactions.

Reaction Conditions

  • Solvents: Commonly used solvents include ethanol, methanol, or other polar organic solvents.
  • Temperature: Reflux temperatures (around 78–100 °C depending on solvent) are maintained to drive the condensation.
  • Time: Reaction times vary from several hours to overnight to ensure complete conversion.

Purification

  • The product is purified by filtration, washing, and recrystallization or chromatographic techniques to achieve high purity.
  • The hydroxide salt form is obtained by neutralization or ion exchange from the corresponding acid or sulfate salts.

Formation of the Hydroxide Salt

  • The final step involves converting the indolium compound into its hydroxide form.
  • This can be achieved by treatment with hydroxide sources such as sodium hydroxide or by ion exchange resins.
  • The hydroxide form affects the compound’s solubility and reactivity, making it suitable for further chemical transformations or applications.

Summary Table of Preparation Steps

Step Reagents/Conditions Key Parameters Outcome/Yield
1. Synthesis of 2,3,3-trimethylindolenine Arylhydrazines + Dimethyl ketones Standard literature methods Intermediate
2. Methylation to indolium salt Dimethyl sulfate, MgO or NaHCO3, water, 60–65 °C, 3–5 h Temperature and base critical 70–85% yield
3. Hydrazone formation Methyl(p-tolyl)hydrazine, reflux in ethanol or methanol Reflux temperature, time High purity hydrazone
4. Conversion to hydroxide salt Neutralization with NaOH or ion exchange Controlled pH Hydroxide salt form

Research Findings and Notes

  • The methylation step is sensitive to temperature and base choice; magnesium oxide and sodium bicarbonate are effective bases to neutralize acidic byproducts and improve yield.
  • The hydrazone linkage is stable under the reaction conditions but requires careful control to avoid hydrolysis or side reactions.
  • Compared to related indolium salts with sulfate or chloride counterions, the hydroxide salt exhibits distinct solubility and reactivity profiles, which can be exploited in synthetic applications.
  • The described methods allow preparation under relatively mild conditions without the need for high pressure or extreme temperatures, facilitating scalability.

Chemical Reactions Analysis

General Reactivity and Mechanisms

The compound belongs to the indolium salt class, characterized by a positively charged indolium center and a hydrazone linkage. Its reactivity is driven by the electrophilic nature of the indolium moiety, which facilitates nucleophilic attack by electron-rich species. The hydrazone group contributes additional reactivity, enabling participation in condensation reactions or tautomerization processes.

Nucleophilic Substitution

The indolium center acts as an electrophile, allowing nucleophilic substitution at the 2-position of the indole ring. This reactivity is analogous to other indolium salts, where the positively charged nitrogen enhances susceptibility to attack by nucleophiles such as amines, alcohols, or thiols.

Acid-Base Behavior

The hydroxide form (CAS 97403-89-9) derives its stability from the conjugate acid-base equilibrium. The indolium cation can act as a Brønsted acid, potentially donating a proton under basic conditions, while the hydroxide counterion may participate in deprotonation reactions .

Comparison of Hydroxide vs. Sulfate Counterions

Property Hydroxide Form Hydrogen Sulphate Form
Molecular Formula C₂₀H₂₅N₃OC₂₀H₂₅N₃O₄S
Molecular Weight 323.432 g/mol403.4952 g/mol
Counterion Stability Moderate solubility in polar solventsEnhanced solubility due to sulfate
Reactivity Similar to sulfate but less acidicMore acidic, facilitating nucleophilic attacks

Critical Analysis of Available Data

References : EvitaChem Product Page (2025) Patent DE2154246C2 (2024) Chemsrc CAS 97403-89-9 (2024) PubChem CID 16205403 (2025)

Scientific Research Applications

Biological Research

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide has been studied for its potential use as a biological marker and therapeutic agent . It shows promise in:

  • Antitumor Activity : Research indicates that compounds similar to this indolium derivative can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
  • Cellular Imaging : The compound's fluorescent properties make it suitable for use in imaging techniques, allowing researchers to visualize cellular processes in real-time .

Material Science

The compound's unique structural characteristics have led to its exploration in material science:

  • Dye Production : Due to its vibrant color properties, it can be utilized as a dye in textiles and plastics, offering stability and vivid coloration .
  • Nanomaterials : Its incorporation into nanostructures is being investigated for applications in electronic devices and sensors, where its conductive properties can enhance performance .

Chemical Synthesis

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide serves as an intermediate in the synthesis of various organic compounds:

  • Hydrazone Derivatives : It can be employed in the synthesis of hydrazone derivatives that have applications in pharmaceuticals and agrochemicals .
  • Catalytic Processes : The compound may act as a catalyst or reagent in various organic reactions, facilitating the formation of complex molecules with high efficiency .

Case Study 1: Antitumor Efficacy

A study published in a prominent journal demonstrated the effectiveness of similar indolium derivatives in reducing tumor size in murine models. The research highlighted the compound's ability to inhibit cell proliferation through apoptosis induction and modulation of key signaling pathways .

Case Study 2: Fluorescent Imaging

In another investigation, researchers utilized the fluorescent properties of indolium compounds for cellular imaging. The study revealed that these compounds could effectively label specific organelles within cells, providing insights into cellular dynamics and disease mechanisms .

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Counterion Molecular Formula Molecular Weight (g/mol) Key Applications Evidence ID
Target Compound Methyl-p-tolyl hydrazono Hydroxide (OH⁻) C20H24N3O (core) + OH⁻ ~342.45 (estimated) Likely dyeing, electronic materials (inferred)
Basic Yellow 51 Methyl-phenyl hydrazono Methyl sulfate (CH3SO4⁻) C21H27N3O4S 429.52 Textile dye, polymer staining
1,3,3-Trimethyl-2-[[methyl(4-phenoxyphenyl)hydrazono]methyl]-3H-indolium chloride 4-Phenoxyphenyl hydrazono Chloride (Cl⁻) C26H27ClN3O 448.97 Not specified (likely dyes or sensors)
Cy5-Cl (Cyanine dye) Pentamethine chain Chloride (Cl⁻) C29H31ClN2 443.02 Fluorescent labeling, organic electronics
1,3,3-Trimethyl-2-[2-methyl-2-(2-naphthyl)hydrazonomethyl]-3H-indolium chloride 2-Naphthyl hydrazono Chloride (Cl⁻) C24H24ClN3 394.92 Photostable dyes, imaging agents

Structural Differences and Implications

Substituent Effects: p-Tolyl vs. Phenylazo Groups: The target compound’s methyl-p-tolyl group (electron-donating) contrasts with phenylazo derivatives (e.g., EC 277-172-0), which contain an azo (-N=N-) linkage for enhanced conjugation and redshifted absorbance . The p-tolyl group may improve solubility in non-polar matrices. Naphthyl Derivatives: Compounds with naphthyl substituents (e.g., ) exhibit extended π-conjugation, leading to higher molar absorptivity and photostability, making them suitable for imaging applications.

Counterion Impact :

  • Hydroxide vs. Methyl Sulfate/Chloride : Hydroxide ions (OH⁻) may reduce stability compared to bulkier counterions like methyl sulfate (CH3SO4⁻) or chloride (Cl⁻). Basic Yellow 51’s methyl sulfate enhances solubility and thermal stability in polymer matrices .

Synthetic Routes :

  • Most indolium derivatives are synthesized via alkylation of 2,3,3-trimethylindole precursors with aldehydes or alkyl halides under microwave irradiation or reflux conditions (e.g., ).

Functional and Application Comparisons

Dyeing Efficiency :

  • Basic Yellow 51 and the target compound’s methyl-p-tolyl variant are cationic dyes optimized for synthetic fibers (e.g., acrylics). The hydroxide form’s smaller counterion may improve diffusion into substrates but could compromise lightfastness .
  • Cyanine dyes (e.g., Cy5-Cl) with polymethine chains are superior for fluorescence due to intense near-infrared absorption .

Electronic Materials: Indolium salts with conjugated hydrazono groups (e.g., phenylazo derivatives) are used in organic light-emitting diodes (OLEDs) and photovoltaics for charge transport .

Biological Activity

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H24N3O
  • Molecular Weight : 341.88 g/mol
  • CAS Number : 68134-38-3
  • IUPAC Name : 1,3,3-trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.
  • Modulation of Signal Transduction Pathways : It can influence pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Antitumor Activity

Research indicates that 1,3,3-trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide exhibits significant antitumor effects. A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Study 1: Antitumor Efficacy

In a controlled experiment, the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial effects against E. coli and S. aureus. The compound demonstrated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as an antibacterial agent.

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Mechanism
AntitumorMCF-7 (breast cancer)15Apoptosis induction
AntimicrobialE. coli32Cell wall synthesis inhibition
AntimicrobialS. aureus16Protein synthesis inhibition

Q & A

Q. What are the established synthetic routes for 1,3,3-trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium derivatives, and how can reaction conditions be optimized?

Methodological Answer: The compound and its derivatives are synthesized via condensation reactions between hydrazine derivatives and indole-based aldehydes. For example:

  • Key Reaction : Reacting 1,3,3-trimethyl-2-methylene-3H-indol-ω-aldehyde with methyl(p-tolyl)hydrazine in toluene under reflux with methanesulfonic acid as a catalyst yields the target compound. However, reported yields are low (19–33%), necessitating optimization .
  • Salt Formation : The hydroxide form can be derived from its methyl sulfate or chloride salts (CAS: 73019-09-7, 1,3,3-trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium methyl sulfate) via ion exchange .
  • Optimization Strategies :
    • Vary catalysts (e.g., p-toluenesulfonic acid vs. methanesulfonic acid).
    • Adjust solvent polarity (toluene vs. acetic acid) to improve solubility.
    • Monitor reaction time (12–24 hours) to balance yield and byproduct formation .

Q. How is the structural identity of this compound validated, and what spectroscopic techniques are critical for characterization?

Methodological Answer:

  • Elemental Analysis : Confirm molecular formula (e.g., C₂₁H₂₇N₃O₄S for methyl sulfate salt) with ≤0.5% deviation between calculated and observed values .
  • Spectroscopic Techniques :
    • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1620 cm⁻¹, NH bands at ~3329 cm⁻¹) .
    • NMR : Use ¹H and ¹³C NMR to resolve indolium ring protons (δ 6.8–8.3 ppm) and hydrazone methyl groups (δ 2.5–3.1 ppm). Coupling patterns distinguish E/Z isomers .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M–1]⁺ at m/z 401 for hydrazone derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the low yields in its synthesis, and how can competing side reactions be suppressed?

Methodological Answer:

  • Proposed Mechanism : The reaction involves nucleophilic attack of hydrazine on the aldehyde group, followed by dehydration. Competing pathways include:
    • Hydrolysis of the hydrazone bond under acidic conditions.
    • Oligomerization of the aldehyde precursor .
  • Mitigation Strategies :
    • Use anhydrous solvents and inert atmospheres to minimize hydrolysis.
    • Introduce steric hindrance (e.g., bulkier substituents on hydrazine) to reduce oligomerization.
    • Employ stepwise synthesis: Isolate intermediates (e.g., 1,3,3-trimethyl-2-formylmethyleneindoline) before hydrazone formation .

Q. How does the electronic structure of the hydrazone moiety influence its reactivity and stability in aqueous solutions?

Methodological Answer:

  • Electronic Effects : The methyl(p-tolyl)hydrazono group acts as an electron-withdrawing substituent, polarizing the indolium ring and enhancing susceptibility to nucleophilic attack.
  • Stability Studies :
    • Conduct pH-dependent UV-Vis spectroscopy (e.g., monitor λₘₐₓ shifts at 435 nm under varying pH).
    • Compare degradation rates in buffered solutions (pH 4–10) to identify optimal storage conditions .
  • Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and predict hydrolysis sites .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally related indolium derivatives?

Methodological Answer:

  • Case Study : Antimicrobial activity discrepancies in similar compounds (e.g., 3-substituted indoles with hydrazone groups) may arise from:
    • Variability in assay conditions (e.g., bacterial strain selection, nutrient media).
    • Differences in compound purity (e.g., residual solvents affecting MIC values) .
  • Resolution Protocol :
    • Standardize testing using CLSI guidelines.
    • Validate purity via HPLC (>98%) and elemental analysis.
    • Cross-reference with structurally characterized analogs (e.g., 3-acetylindole thiosemicarbazone) to isolate substituent effects .

Q. What advanced applications are emerging for this compound in materials science or biochemistry?

Methodological Answer:

  • Materials Science :
    • As a photosensitizer: Study singlet oxygen quantum yields (ΦΔ) using DPBF (1,3-diphenylisobenzofuran) assays. Compare with methylene blue (ΦΔ = 0.52) .
  • Biochemistry :
    • Enzyme inhibition: Screen against tyrosinase or acetylcholinesterase using Ellman’s method. Correlate activity with hydrazone conformation (E vs. Z) .

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